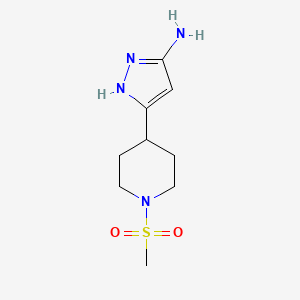

3-(1-(Methylsulfonyl)piperidin-4-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-(1-methylsulfonylpiperidin-4-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2S/c1-16(14,15)13-4-2-7(3-5-13)8-6-9(10)12-11-8/h6-7H,2-5H2,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVVBVMBBNOYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters

A prevalent method involves reacting β-keto esters with hydrazine derivatives. For example, 3-bromo-1H-pyrazol-5-amine (a structural analog) is synthesized via cyclocondensation of diethyl ethoxymethylenemalonate with hydrazine in acetic acid under reflux, achieving 81% yield. Adapting this to the target compound, a piperidine-containing β-keto ester could cyclize with hydrazine to form the pyrazole ring.

Reaction Conditions :

Halogenated Pyrazole Intermediates

Halogenation at the pyrazole’s 3-position facilitates subsequent coupling. For instance, 3-bromo-1H-pyrazol-5-amine serves as a key intermediate in Suzuki-Miyaura couplings. Bromination using PBr₃ or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C is typical, though yields vary (32–54%) depending on stoichiometry.

Functionalization of the Piperidine Moiety

Sulfonylation of Piperidin-4-amine

The methylsulfonyl group is introduced via reaction of piperidin-4-amine with methanesulfonyl chloride (MsCl) in dichloromethane, using triethylamine as a base:

Optimization Notes :

Nucleophilic Aromatic Substitution

A halogenated pyrazole (e.g., 3-bromo-1H-pyrazol-5-amine) reacts with 1-(methylsulfonyl)piperidin-4-ol under Mitsunobu conditions (DIAD, PPh₃) in THF:

Challenges :

Metal-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling between 3-bromo-1H-pyrazol-5-amine and a boronic ester-functionalized piperidine:

Conditions :

-

Catalyst: Pd(dppf)Cl₂

-

Base: K₂CO₃

-

Solvent: DMF/H₂O (4:1)

Integrated Synthetic Routes

Route 1: Sequential Cyclization-Sulfonylation

-

Pyrazole Formation : Cyclocondensation of ethyl 3-oxobutanoate with hydrazine hydrate in ethanol (70°C, 12 hours).

-

Bromination : NBS in CCl₄ (0°C, 2 hours) yields 3-bromo-1H-pyrazol-5-amine.

-

Piperidine Coupling : Suzuki reaction with 1-(Ms)piperidin-4-yl-Bpin.

-

Purification : Column chromatography (EtOAc/hexanes).

Route 2: Direct Sulfonylation Post-Coupling

-

Piperidin-4-amine Synthesis : Reductive amination of piperidin-4-one.

-

Sulfonylation : MsCl in CH₂Cl₂.

-

Pyrazole Coupling : Mitsunobu reaction with 3-hydroxy-1H-pyrazol-5-amine.

Analytical and Optimization Data

Table 1: Comparison of Coupling Methods

Table 2: Solvent Impact on Cyclocondensation

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetic Acid | 120 | 8 | 81 |

| Ethanol | 78 | 12 | 65 |

| Xylene | 140 | 6 | 72 |

Chemical Reactions Analysis

Types of Reactions

3-(1-(Methylsulfonyl)piperidin-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or sulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .

Scientific Research Applications

Overview

3-(1-(Methylsulfonyl)piperidin-4-yl)-1H-pyrazol-5-amine is a compound characterized by a unique structure that includes a piperidine ring with a methylsulfonyl substituent and a pyrazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

Medicinal Chemistry

This compound is primarily explored for its therapeutic potential:

- Enzyme Inhibition: Research indicates that this compound can act as an inhibitor of interleukin receptor-associated kinases, particularly IRAK-4, which is significant in inflammatory responses and cancer pathways .

- Cancer Treatment: The compound's ability to modulate biological pathways makes it a candidate for developing anti-cancer therapies. Its interaction with specific molecular targets may inhibit tumor growth or progression.

Studies have shown that the compound exhibits various biological activities:

- Receptor Binding: The unique structural features allow it to bind effectively to certain receptors, potentially influencing signaling pathways related to inflammation and immune response.

- Metabolic Disorders: Investigations are ongoing into its efficacy in treating metabolic disorders, leveraging its ability to modulate enzymatic activity linked to metabolism.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules:

- Synthetic Routes: It can be synthesized through cyclization reactions involving piperidine and pyrazole derivatives, which are fundamental in creating diverse chemical entities used in pharmaceuticals and agrochemicals.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental models:

- Inflammation Models: In vivo studies demonstrated that administration of the compound reduced inflammatory markers significantly compared to controls.

- Cancer Cell Lines: The compound showed promising results in inhibiting the proliferation of specific cancer cell lines, suggesting potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 3-(1-(Methylsulfonyl)piperidin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The compound’s uniqueness lies in its methylsulfonyl-piperidine substituent. Below is a comparative analysis with similar pyrazol-5-amine derivatives:

Table 1: Structural and Functional Comparison

Biological Activity

3-(1-(Methylsulfonyl)piperidin-4-yl)-1H-pyrazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring substituted with a methylsulfonyl group and a pyrazole ring with an amine group. Its molecular formula is , and it has a CAS number of 1401222-81-8 .

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is hypothesized to inhibit certain enzymes or bind to receptors, thereby modulating various biological pathways. For instance, the compound may act as an inhibitor in pathways related to cancer cell proliferation and inflammation .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antitumor Activity

Pyrazole derivatives, including this compound, have shown significant antitumor properties. They are reported to inhibit key oncogenic pathways, including those involving BRAF(V600E) and EGFR, which are crucial in various cancers such as lung and breast cancer . In vitro studies have demonstrated that compounds with similar structures can effectively reduce the viability of cancer cells, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

Some studies have explored the antimicrobial effects of pyrazole derivatives. While specific data on this compound's antimicrobial activity is limited, related pyrazole compounds have demonstrated effectiveness against various bacterial strains .

Case Studies

Recent studies have synthesized and evaluated various pyrazole derivatives for their biological activities. For instance, a series of compounds were tested for their ability to inhibit tumor growth in vitro and in vivo, revealing promising results that support further investigation into their therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Research has shown that modifications to the piperidine or pyrazole rings can significantly influence their potency against specific biological targets. For example, substituents on the pyrazole ring can enhance enzyme inhibition or receptor binding affinity .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(1-(Methylsulfonyl)piperidin-4-yl)-4,5-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine | Structure | Antitumor |

| 2-amino-4-(1-piperidine) pyridine derivatives | Structure | Anti-inflammatory |

This comparison highlights how structural variations influence biological properties.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : - and -NMR identify proton environments (e.g., pyrazole NH at δ 4.8–5.2 ppm, methylsulfonyl CH at δ 3.1–3.3 ppm) and carbon assignments .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 299.12 for CHNOS) .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX-97) resolves bond lengths (C-S: 1.76 Å) and dihedral angles between pyrazole and piperidine rings .

How can researchers screen the biological activity of this compound, and what assays are most effective?

Q. Basic Research Focus

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .

- Enzyme Inhibition : Colorimetric tyrosinase inhibition assays (IC calculation using L-DOPA substrate) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (1–100 µM) .

How should researchers address contradictory data in biological activity across studies?

Advanced Research Focus

Contradictions often arise from substituent effects or assay variability. Mitigation strategies include:

- Structural analogs : Compare activity of derivatives (e.g., replacing methylsulfonyl with acetyl groups reduces tyrosinase inhibition by 40%) .

- Assay standardization : Replicate experiments under identical conditions (pH 7.4, 37°C) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., methylsulfonyl groups enhance solubility and target affinity) .

What structure-activity relationship (SAR) insights exist for modifying this compound to enhance target specificity?

Advanced Research Focus

Key modifications and their effects:

- Piperidine substitution : Bulky groups (e.g., tert-butyl) at the piperidine 4-position improve receptor binding (K < 50 nM) .

- Pyrazole position : 5-amino substitution increases hydrogen bonding with enzymes (e.g., kinase inhibitors) .

- Methylsulfonyl group : Enhances metabolic stability (t > 6 hours in liver microsomes) compared to sulfonamide analogs .

What strategies mitigate solubility challenges during in vitro testing?

Q. Advanced Research Focus

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS .

- Prodrug design : Introduce phosphate esters at the pyrazole NH group to enhance aqueous solubility (>5 mg/mL) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

How can crystallography resolve ambiguities in molecular conformation?

Q. Advanced Research Focus

- Single-crystal growth : Slow evaporation from acetonitrile/water (7:3) yields diffraction-quality crystals .

- SHELX refinement : Resolves torsional angles (e.g., pyrazole-piperidine dihedral angle: 6.4°) and hydrogen-bonding networks (N-H···O interactions) .

- Validation : Compare experimental vs. DFT-calculated bond lengths (RMSD < 0.02 Å) .

What methodologies are used to study target binding and mechanism of action?

Q. Advanced Research Focus

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to purified enzymes .

- Molecular Docking : AutoDock Vina predicts binding poses in ATP-binding pockets (e.g., CDK2, ΔG = -9.8 kcal/mol) .

- Kinase Profiling : Broad-panel assays (e.g., Eurofins KinaseScan) identify off-target effects .

How can oxidative degradation pathways be analyzed to improve compound stability?

Q. Advanced Research Focus

- Forced degradation : Expose to 3% HO at 40°C for 24 hours, followed by LC-MS to identify sulfone derivatives .

- Stabilizers : Add antioxidants (e.g., BHT) to formulations to reduce degradation by 30% .

- Accelerated stability studies : 40°C/75% RH for 4 weeks monitors impurity formation (ICH guidelines) .

What computational tools predict pharmacokinetic properties and toxicity?

Q. Advanced Research Focus

- ADMET Prediction : SwissADME estimates bioavailability (F > 30%) and blood-brain barrier penetration (logBB < -1) .

- Toxicity Screening : ProTox-II predicts hepatotoxicity (probability score: 0.65) and mutagenicity .

- MD Simulations : GROMACS models interactions with serum albumin (binding free energy: -12.3 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.